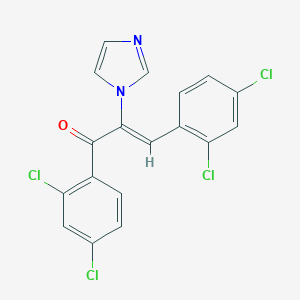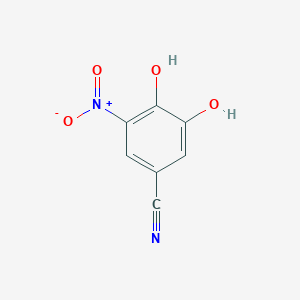
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives involves complex chemical reactions, highlighting the creativity and adaptability of modern synthetic chemistry. For example, the EPC synthesis approach for tetrahydroisoquinolines involves diastereoselective alkylation from phenylalanine-derived precursors, demonstrating the stereoselectivity in chemical synthesis (Huber & Seebach, 1987). Another approach includes the isocyanide-based, three-component reactions that offer a convenient synthesis of tetrahydroisoquinoline carboxylic acid derivatives (Schuster, Lázár, & Fülöp, 2010).
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for exploring its chemical properties and potential applications. Techniques such as X-ray crystallography have been utilized to elucidate the molecular structures of related organotin carboxylates, which provide insights into the structural configurations and potential reactivity patterns of similar compounds (Xiao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid encompasses a broad spectrum of reactions. For instance, cyclopropanation processes have been applied to related compounds, revealing insights into the reactivity of the tetrahydroquinoline backbone (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Additionally, palladium-catalyzed carbonylative cyclization has been demonstrated as an effective method for synthesizing aroylisoquinolines, underscoring the versatility of these frameworks in synthetic chemistry (Dai & Larock, 2002).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, significantly influence its handling and potential applications. While specific data on 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid are scarce in this summary, related research on organotin carboxylates provides valuable insights into how molecular structure affects these properties (Xiao et al., 2017).
Scientific Research Applications
Synthesis and Stereochemistry : The synthesis of tetrahydroisoquinolines, including 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been studied for its stereoselective properties. For example, Huber and Seebach (1987) detailed the diastereoselective alkylation of phenylalanine-derived precursors, leading to the synthesis of important groups of alkaloids (Huber & Seebach, 1987).
Anticancer Properties : Redda et al. (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Their findings suggest that these compounds, including derivatives of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, could serve as potential pharmaceutical agents due to their cytotoxicity against cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Chemical Transformations and Derivatives : The compound has been used in various chemical transformations. Szakonyi et al. (2002) discussed the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, showcasing its versatility in creating new types of heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Pharmacological Activity : Erickson et al. (1978) demonstrated that substitution on quinoline-2-carboxylic acid derivatives, including benzoyl substituents, enhanced antiallergic activity in animal models. This suggests potential pharmacological applications of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives (Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978).
properties
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPKILWLZTVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

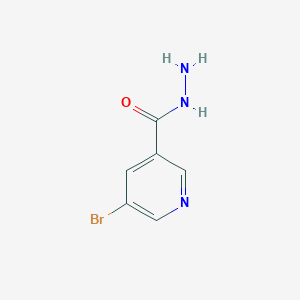
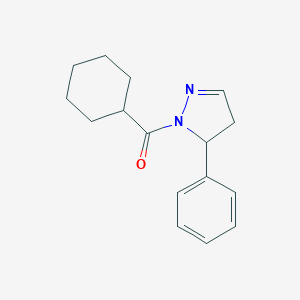
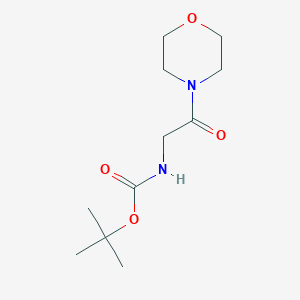
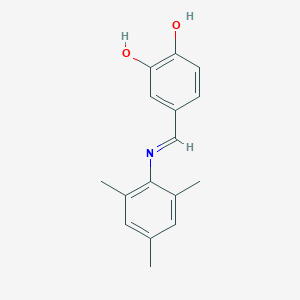
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
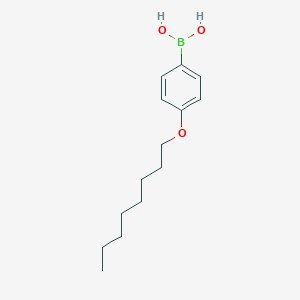
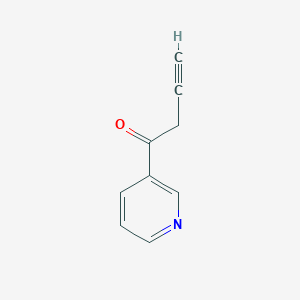
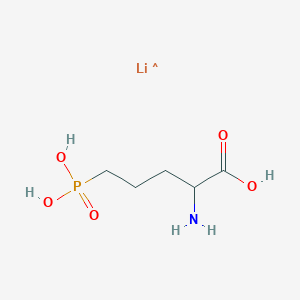
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
